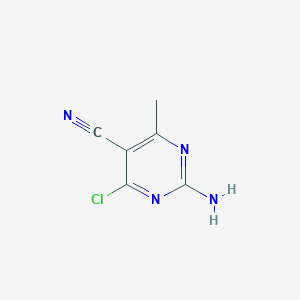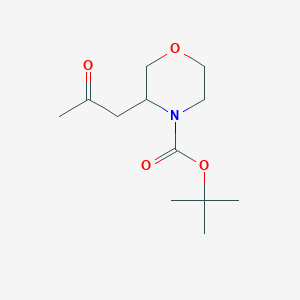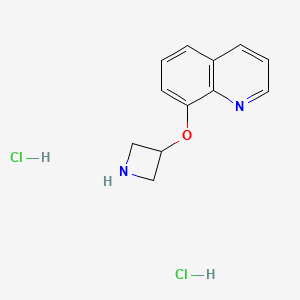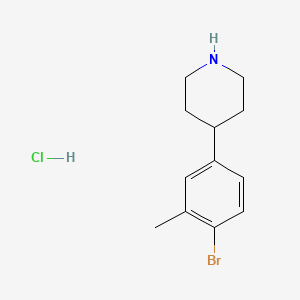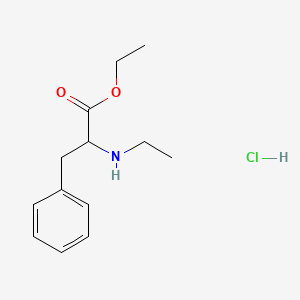amine CAS No. 1601992-70-4](/img/structure/B1448497.png)
[(4-Bromo-2-chlorophenyl)methyl](3-methoxypropyl)amine
Vue d'ensemble
Description
“(4-Bromo-2-chlorophenyl)methylamine” is a chemical compound with the molecular formula C11H15BrClNO. It has a molecular weight of 292.6 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2-chlorophenyl)methylamine” is 1S/C11H15BrClNO/c1-15-6-2-5-14-8-9-7-10(13)3-4-11(9)12/h3-4,7,14H,2,5-6,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“(4-Bromo-2-chlorophenyl)methylamine” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .Applications De Recherche Scientifique
Synthesis and Catalysis
(4-Bromo-2-chlorophenyl)methylamine is involved in catalytic processes such as palladium-catalyzed amination of aryl halides, indicating its role in facilitating the formation of complex organic compounds through substitution reactions, where halogen atoms in aryl halides are replaced by amino groups. This process is fundamental in organic synthesis, particularly in the pharmaceutical and agrochemical industries (Wolfe & Buchwald, 2003).
Antimicrobial Activities
The compound has shown relevance in the synthesis of antimicrobial agents. Novel triazole derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including (4-Bromo-2-chlorophenyl)methylamine, have demonstrated good to moderate activities against test microorganisms, indicating its potential in developing new antimicrobial drugs (Bektaş et al., 2007).
Chemical Synthesis and Structural Analysis
This compound also plays a role in the synthesis of various chemically significant molecules and in the study of reaction mechanisms. For example, the synthesis of N-methoxy-9-methyl-9H-purin-6-amines involved the displacement of chlorine, showcasing the reactivity and utility of halogen-containing compounds like (4-Bromo-2-chlorophenyl)methylamine in constructing heterocyclic compounds with potential pharmaceutical applications (Roggen & Gundersen, 2008).
Kinetics and Reaction Mechanism Studies
The compound is used in studies investigating the kinetics and mechanisms of chemical reactions. For instance, its derivatives have been studied to understand the reactions of phenyl 4-nitrophenyl thionocarbonates with alicyclic amines, shedding light on the complex dynamics of chemical reactions and the influence of different substituents on reaction rates and mechanisms (Castro et al., 2001).
Structural Chemistry and Molecular Interactions
In structural chemistry, derivatives of (4-Bromo-2-chlorophenyl)methylamine are used to understand molecular interactions and crystal packing. Studies on molecules like 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol have highlighted the role of intramolecular hydrogen bonding and intermolecular interactions in stabilizing crystal structures, providing insights into molecular design and material sciences (Butcher et al., 2007).
Mécanisme D'action
Safety and Hazards
The safety data sheet for “(4-Bromo-2-chlorophenyl)methylamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO/c1-15-6-2-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHFFFBKHFJTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)


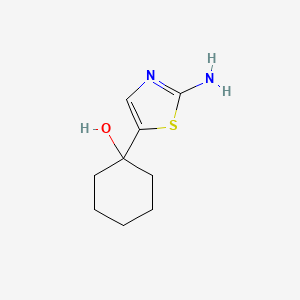
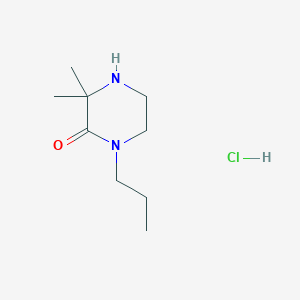
amine dihydrochloride](/img/structure/B1448424.png)
